molecular formula C4H9NaO4S2 B13594087 Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

Sodium2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate

Cat. No.: B13594087
M. Wt: 208.2 g/mol
InChI Key: BOSXSYROEQAPAP-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is a chemical compound with the molecular formula C4H9NaO4S2. It is known for its unique structural properties, which include a hydroxyl group, a methylsulfanyl group, and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate typically involves the reaction of 2-hydroxypropane-2-sulfonic acid with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation.

Types of Reactions:

    Oxidation: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, alcohols.

    Substitution Products: Ethers, esters.

Scientific Research Applications

Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and affecting their function. The pathways involved in its action include redox reactions, nucleophilic substitution, and coordination with metal ions.

Comparison with Similar Compounds

    Sodium 2-hydroxypropane-2-sulfonate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.

    Sodium methylsulfonate: Contains a sulfonate group but lacks the hydroxyl and methylsulfanyl groups, resulting in different chemical properties.

    Sodium 2-hydroxy-1-(ethylsulfanyl)propane-2-sulfonate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in reactivity and stability.

Uniqueness: Sodium 2-hydroxy-1-(methylsulfanyl)propane-2-sulfonate is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C4H9NaO4S2

Molecular Weight

208.2 g/mol

IUPAC Name

sodium;2-hydroxy-1-methylsulfanylpropane-2-sulfonate

InChI

InChI=1S/C4H10O4S2.Na/c1-4(5,3-9-2)10(6,7)8;/h5H,3H2,1-2H3,(H,6,7,8);/q;+1/p-1

InChI Key

BOSXSYROEQAPAP-UHFFFAOYSA-M

Canonical SMILES

CC(CSC)(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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